Cas no 863870-88-6 (2-Bromo-3-iodophenol)

2-Bromo-3-iodophenol structure
2-Bromo-3-iodophenol structure
Product Name:2-Bromo-3-iodophenol
N.o CAS:863870-88-6
MF:C6H4BrIO
MW:298.903833389282
MDL:MFCD08166322
CID:820947
PubChem ID:11415311
Update Time:2025-10-28

2-Bromo-3-iodophenol Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Bromo-3-iodophenol
    • 2-?bromo-?3-?iodoPhenol
    • 2-Bromo-3-iodophenol (ACI)
    • SY357241
    • DA-28948
    • 863870-88-6
    • QJLSNAHXGXLMLR-UHFFFAOYSA-N
    • SCHEMBL3303827
    • CS-0088155
    • AC-28565
    • PS-11916
    • MFCD08166322
    • AKOS016010441
    • MB05348
    • DTXSID40465215
    • DTXCID30416034
    • MDL: MFCD08166322
    • Inchi: 1S/C6H4BrIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
    • Chave InChI: QJLSNAHXGXLMLR-UHFFFAOYSA-N
    • SMILES: BrC1C(O)=CC=CC=1I

Propriedades Computadas

  • Massa Exacta: 297.84900
  • Massa monoisotópica: 297.84902g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 99.1
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.9
  • Superfície polar topológica: 20.2Ų

Propriedades Experimentais

  • PSA: 20.23000
  • LogP: 2.75930

2-Bromo-3-iodophenol Dados aduaneiros

  • CÓDIGO SH:2908199090
  • Dados aduaneiros:

    中国海关编码:

    2908199090

    概述:

    HS:2908199090 其他酚及酚醇的仅含卤素取代基的衍生物及其盐 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

2-Bromo-3-iodophenol Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
B683895-100mg
2-Bromo-3-iodophenol
863870-88-6
100mg
$ 87.00 2023-04-18
TRC
B683895-250 mg
2-Bromo-3-iodophenol
863870-88-6
250MG
$ 150.00 2022-01-10
TRC
B683895-1 g
2-Bromo-3-iodophenol
863870-88-6
1g
$ 250.00 2022-01-10
Apollo Scientific
OR70063-1g
2-Bromo-3-iodophenol
863870-88-6 94%
1g
£68.00 2025-02-20
Apollo Scientific
OR70063-5g
2-Bromo-3-iodophenol
863870-88-6 94%
5g
£251.00 2025-02-20
Chemenu
CM124075-1g
2-bromo-3-iodophenol
863870-88-6 95%+
1g
$215 2023-01-09
Chemenu
CM124075-5g
2-bromo-3-iodophenol
863870-88-6 95%+
5g
$765 2023-01-09
eNovation Chemicals LLC
D767361-1g
2-BROMO-3-IODOPHENOL
863870-88-6 97%
1g
$135 2024-06-07
eNovation Chemicals LLC
D767361-5g
2-BROMO-3-IODOPHENOL
863870-88-6 97%
5g
$340 2024-06-07
eNovation Chemicals LLC
D767361-10g
2-BROMO-3-IODOPHENOL
863870-88-6 97%
10g
$585 2023-09-04

2-Bromo-3-iodophenol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  3 h, rt
Referência
Synthesis of Hexahelicene and 1-Methoxyhexahelicene via Cycloisomerization of Biphenylyl-Naphthalene Derivatives
Storch, Jan; et al, Journal of Organic Chemistry, 2009, 74(8), 3090-3093

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  3 h, 60 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water
Referência
Enantioselective Synthesis of 6/5-Spirosilafluorenes by Asymmetric Ring Expansion of 4/5-Spirosilafluorenes with Alkynes
Chen, Hua; et al, Organic Letters, 2023, 25(9), 1558-1563

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  7 h, 80 °C
Referência
How To Achieve High Regioselectivity in Barrier-less Nucleophilic Addition to p-Benzynes Generated via Bergman Cyclization of Unsymmetrical Cyclic Azaenediyne?
Das, Eshani; et al, Journal of Organic Chemistry, 2019, 84(5), 2911-2921

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 h, rt
2.1 Reagents: 1,2-Dibromoethane ,  Lithium diisopropylamide Solvents: Tetrahydrofuran ;  14 h, -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  7 h, 80 °C
Referência
How To Achieve High Regioselectivity in Barrier-less Nucleophilic Addition to p-Benzynes Generated via Bergman Cyclization of Unsymmetrical Cyclic Azaenediyne?
Das, Eshani; et al, Journal of Organic Chemistry, 2019, 84(5), 2911-2921

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt; 10 min, rt
1.2 Reagents: Potassium iodide Solvents: Water ;  30 min, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referência
Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional Organocatalysts
Miyaji, Ryota; et al, Chemistry - A European Journal, 2017, 23(42), 9996-10000

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referência
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Método de produção 7

Condições de reacção
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  15 h, 90 °C
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt; 10 min, rt
2.2 Reagents: Potassium iodide Solvents: Water ;  30 min, rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referência
Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional Organocatalysts
Miyaji, Ryota; et al, Chemistry - A European Journal, 2017, 23(42), 9996-10000

Método de produção 8

Condições de reacção
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C; 0 °C → -78 °C
1.2 30 min, -78 °C
1.3 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referência
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Método de produção 9

Condições de reacção
1.1 Reagents: 1,2-Dibromoethane ,  Lithium diisopropylamide Solvents: Tetrahydrofuran ;  14 h, -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  7 h, 80 °C
Referência
How To Achieve High Regioselectivity in Barrier-less Nucleophilic Addition to p-Benzynes Generated via Bergman Cyclization of Unsymmetrical Cyclic Azaenediyne?
Das, Eshani; et al, Journal of Organic Chemistry, 2019, 84(5), 2911-2921

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Acetonitrile ,  Water ;  rt; 30 min, rt
1.2 Reagents: Copper bromide (CuBr) ;  rt; rt → 60 °C; 1 h, 60 °C; 60 °C → rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  15 h, 90 °C
3.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt; 10 min, rt
3.2 Reagents: Potassium iodide Solvents: Water ;  30 min, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referência
Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional Organocatalysts
Miyaji, Ryota; et al, Chemistry - A European Journal, 2017, 23(42), 9996-10000

Método de produção 11

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; -78 °C → rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ;  36 h, reflux
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C; 0 °C → -78 °C
2.2 30 min, -78 °C
2.3 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referência
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

2-Bromo-3-iodophenol Raw materials

2-Bromo-3-iodophenol Preparation Products

2-Bromo-3-iodophenol Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:863870-88-6)2-Bromo-3-iodophenol
Número da Ordem:A863217
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:39
Preço ($):271.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:863870-88-6)2-Bromo-3-iodophenol
A863217
Pureza:99%
Quantidade:5g
Preço ($):271.0
E- mail